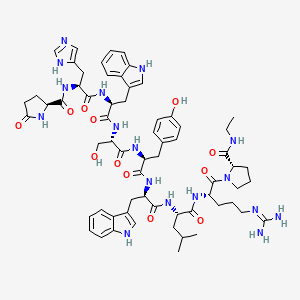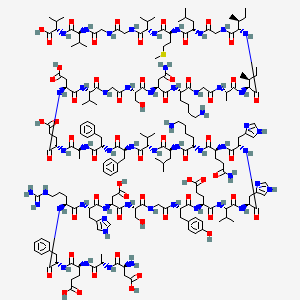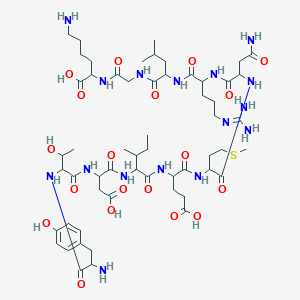
L-JNKI-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-JNKI-1 is a cell-permeable peptide inhibitor specific for JNK.
Applications De Recherche Scientifique
1. Impact on Beta Cell Mass in Human Islets
L-JNKI-1 has been shown to positively impact functional beta cell mass in human islets. It not only reduces islet loss in culture but also protects against cell death caused by acute cytokine exposure. This effect is also evident in vivo, where treatment with L-JNKI-1 leads to improved functional beta cell mass in diabetic mice recipients of human islets. The mechanism involves the activation of AKT and downregulation of glycogen synthase kinase-3 beta (GSK-3B) in human islets exposed to cytokines (Fornoni et al., 2008).
2. Role in Reducing Induced Endometriosis
L-JNKI-1 has been observed to reduce induced endometriosis in baboons. The study demonstrated that treatment with JNK inhibitor, either alone or in combination with medroxyprogesterone acetate, resulted in lower total surface area and volume of endometriotic lesions. This indicates its potential role in managing endometriosis without severe side effects or impact on the menstrual cycle or serum reproductive hormones (Hussein et al., 2016).
3. Effectiveness in Protecting Pancreatic Beta-Cells
L-JNKI-1, particularly its l-isoform, has been found effective in protecting pancreatic beta-cells. The treatment with L-JNKI preserves islet equivalents and a greater percentage of viable beta-cells in culture. However, the d-retroinverso isoform of JNKI (RI-JNKI) did not demonstrate protective properties and even induced islet cells necrosis, highlighting the specific effectiveness of L-JNKI-1 in islet cell biology (Fornoni et al., 2007).
4. Inhibition of Stress-Induced Cell Death
Evi‐1, a nuclear protein involved in leukemic transformation, acts as an inhibitor of c‐Jun N‐terminal kinase (JNK), and by extension, L-JNKI-1 can potentially impact the same pathway. Evi‐1’s interaction with JNK and its subsequent inhibition of JNK can protect cells from stress‐induced cell death, thereby contributing to oncogenic transformation of cells. This indicates the potential application of L-JNKI-1 in oncological research and therapy (Kurokawa et al., 2000).
5. Inhibition of JNK Signaling Pathways in Various Diseases
Studies have shown that inhibition of JNK signaling pathways, through agents like L-JNKI-1, can be effective in various diseases. For instance, inhibition of JNK in bacterial lipopolysaccharide-stimulated macrophages has been observed, indicating its potential role in modulating inflammatory responses and immune system function (Hambleton et al., 1996).
Propriétés
Nom du produit |
L-JNKI-1 |
|---|---|
Formule moléculaire |
C₁₆₄H₂₈₆N₆₆O₄₀ |
Poids moléculaire |
3822.44 |
Séquence |
One Letter Code: DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





